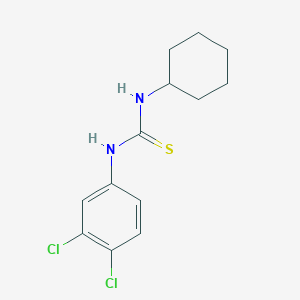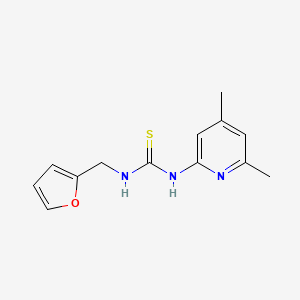
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea
Übersicht
Beschreibung
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea (CDPTU) is a synthetic compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential use in various scientific research applications. CDPTU has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, an enzyme that plays a key role in a variety of cellular processes. This compound may also modulate the activity of intracellular calcium channels, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has several advantages as a pharmacological tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, and it exhibits a range of biological activities that make it a valuable tool for studying cellular signaling pathways and disease processes. However, this compound also has some limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea. One potential area of study is its use as an anti-cancer agent. This compound has been shown to inhibit the proliferation of cancer cells in vitro, and further research is needed to determine its efficacy in animal models and in human clinical trials. Another potential area of study is its use as an anti-inflammatory agent. This compound has been found to reduce the production of pro-inflammatory cytokines, and further research is needed to determine its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, this compound may also have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, as it has been shown to modulate the activity of intracellular calcium channels, which are involved in the regulation of neuronal signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(3,4-dichlorophenyl)thiourea has been extensively used in scientific research for its potential use as a pharmacological tool. It has been found to exhibit a range of biological activities, including inhibition of protein kinase C, modulation of intracellular calcium levels, and inhibition of the Na+/K+ ATPase pump. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQUZJUDOXNLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]nicotinamide](/img/structure/B5760085.png)

![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5760099.png)
![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)



![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)




